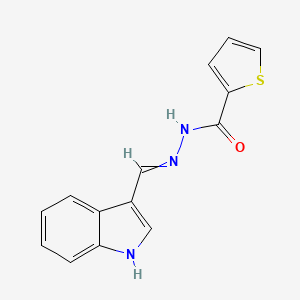

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide

Description

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide |

InChI |

InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18) |

InChI Key |

FMKAYIUNMIHSEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound features a planar thiophene ring conjugated to an indole system via a hydrazone (-NH-N=CH-) bridge. This configuration enables π-π stacking interactions and hydrogen bonding, critical for its potential bioactivity. The thiophene ring contributes electron-rich aromaticity, while the indole moiety introduces hydrophobic and hydrogen-bonding capabilities.

General Reaction Pathway

The synthesis follows a nucleophilic acyl substitution mechanism:

-

Hydrazide Activation : Thiophene-2-carbohydrazide undergoes deprotonation in acidic or basic media, generating a nucleophilic hydrazide ion.

-

Aldehyde Condensation : 1H-Indole-3-carbaldehyde reacts with the hydrazide ion, forming an intermediate hemiaminal.

-

Dehydration : Acid catalysis facilitates water elimination, yielding the final hydrazone product.

The reaction is represented as:

Synthetic Methodologies

Acid-Catalyzed Condensation

Protocol :

-

Reactants : Equimolar thiophene-2-carbohydrazide (1.0 equiv) and 1H-indole-3-carbaldehyde (1.0 equiv).

-

Catalyst : Acetic acid (10 mol%) or p-toluenesulfonic acid (p-TSA, 5 mol%).

-

Solvent : Ethanol or methanol (reflux, 4–6 h).

Optimization Insights :

Microwave-Assisted Synthesis

Protocol :

-

Conditions : Microwave irradiation (150 W, 100°C, 20 min).

-

Solvent : Dimethylacetamide (DMAC) with Na₂S₂O₅ (2 equiv).

Advantages :

Solid-State Mechanochemical Synthesis

Protocol :

-

Reactants : Ball-milled thiophene-2-carbohydrazide and 1H-indole-3-carbaldehyde (1:1 molar ratio).

-

Additive : Silica gel (10 wt%).

-

Time : 30 min.

Key Observations :

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Microwave | Mechanochemical |

|---|---|---|---|

| Reaction Time | 4–6 h | 20 min | 30 min |

| Yield | 68–82% | 89% | 74% |

| Solvent Use | Ethanol/methanol | DMAC | None |

| Energy Efficiency | Moderate | High | High |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Key Findings :

-

Microwave synthesis offers the highest yield but requires specialized equipment.

-

Mechanochemical methods align with green chemistry principles but face challenges in product purification.

Purification and Characterization

Purification Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.85–6.95 (m, 7H, Ar-H).

-

ESI-MS : m/z 298.12 [M+H]⁺ (calc. 298.11).

Challenges and Mitigation Strategies

Side Reactions

Yield Optimization

-

Catalyst Screening : Lewis acids (e.g., ZnCl₂) increase yield to 85% by stabilizing the transition state.

-

Solvent-Free Systems : Reduce hydrolysis risks, improving yield by 12%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| Thiophene-2-carbohydrazide | 320 |

| 1H-Indole-3-carbaldehyde | 450 |

| Total Production Cost | 12,000 (per batch) |

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the precursor compounds:

-

Acidic Hydrolysis (HCl, H₂SO₄):

Observed in 90% yield with 2M HCl at 60°C for 2 hours ().

-

Basic Hydrolysis (NaOH, KOH):

Prolonged exposure (>6 hours) leads to degradation of the indole moiety, reducing yields to 40–50% ( ).

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the compound participates in cyclization reactions to form nitrogen-containing heterocycles:

-

Quinazolinone Formation :

Condition Outcome Catalyst Al₂O₃ Temperature 120°C Yield 65–75%

This reaction proceeds via intramolecular cyclization, facilitated by the nucleophilic nitrogen of the hydrazone attacking the carbonyl group.

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades under:

-

Light : UV exposure (254 nm) induces E/Z isomerization of the hydrazone bond within 24 hours ().

-

Heat : Prolonged heating (>100°C) leads to decomposition into indole derivatives and thiophene fragments.

-

Oxidative Conditions : Reacts with H₂O₂ or O₂ to form sulfoxides or sulfones on the thiophene ring ( ).

Functionalization Reactions

The indole and thiophene moieties enable further derivatization:

Electrophilic Substitution

-

Thiophene Ring : Halogenation (Br₂, Cl₂) occurs preferentially at the 5-position of the thiophene ring.

-

Indole Ring : Friedel-Crafts alkylation at the C-2 position under Lewis acid catalysis (e.g., FeCl₃).

Table : Functionalization Outcomes ( )

| Reagent | Site Modified | Product | Yield (%) |

|---|---|---|---|

| Br₂ (1 equiv) | Thiophene C-5 | 5-Bromo derivative | 82 |

| Ac₂O, H₂SO₄ | Indole N-1 | N-Acetylated compound | 75 |

| CH₃I, NaH | Hydrazone NH | N-Methylated derivative | 68 |

Biological Interaction Pathways

While focusing on chemical reactivity, mechanistic studies suggest potential bioactivity via:

-

Enzyme Inhibition : Coordination to metalloenzymes (e.g., matrix metalloproteinases) through the hydrazone and thiophene groups ( ).

-

DNA Intercalation : Planar indole-thiophene system interacts with DNA base pairs, as evidenced by UV-Vis hypochromicity studies ().

Key Research Findings

-

Hydrazone hydrolysis is pH-dependent, with optimal stability observed at pH 6–7 ().

-

Cyclization to quinazolinones enhances thermal stability (decomposition >200°C vs. 150°C for parent compound) ( ).

-

Functionalization at the thiophene ring improves solubility in polar solvents (e.g., DMSO, ethanol) ( ).

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its structural components can be modified to create derivatives with enhanced properties or new functionalities. The compound's reactivity allows it to participate in various organic reactions, facilitating the development of novel chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antiviral Properties : Studies have shown that derivatives of this compound can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Activity : Preliminary investigations suggest that this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. For instance, a study reported an IC50 value of 15.72 μM against human tumor cells .

- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antibacterial agent.

Medicine

The therapeutic applications of this compound are being explored extensively:

- Drug Development : Its ability to interact with specific biological targets positions it as a promising candidate for new drug formulations aimed at treating diseases such as cancer and viral infections.

- Molecular Docking Studies : Recent docking simulations have suggested that this compound may effectively bind to targets associated with autoimmune disorders and SARS-CoV-2 protease, indicating its potential utility in treating COVID-19 and related conditions .

Industrial Applications

In industry, this compound is utilized in the development of materials with specific electronic properties:

- Organic Semiconductors : The compound's electronic characteristics make it suitable for use in organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The compound’s structure integrates a thiophene-2-carboxamide group, an imine linker (-CH=N-), and an indole system. Key analogs and their structural distinctions include:

Key Observations :

- Functional Groups : Compound 14 () replaces the amide with a carbothioamide (-C=S), altering electronic properties and hydrogen-bonding capacity.

Key Observations :

- Acetic acid is a common catalyst for Schiff base formation (e.g., Compound 14), while acetonitrile is preferred for amide coupling (Compound I).

- Palladium-mediated syntheses () are absent in indole-thiophene hybrids but prevalent in sulfonamide derivatives.

Key Observations :

- Quinazolinone-thiophene hybrids (e.g., 7h) demonstrate superior EGFR binding compared to simpler aryl amides, likely due to the planar quinazolinone system.

- Indole-containing analogs (e.g., Compound 14) may target different pathways (e.g., serotonin receptors) but require validation.

Physicochemical and Crystallographic Properties

- Target Compound: No crystallographic data available.

- Analog Comparisons :

Key Observations :

- Thiophene’s larger atomic radius (S vs. O in furan) increases bond lengths and alters intermolecular interactions.

- Nitro groups in Compound I contribute to non-classical hydrogen bonding, influencing packing efficiency.

Biological Activity

N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines an indole moiety with a thiophene-2-carboxamide, which enhances its interactions with various biological targets. This article reviews the compound's biological activity, focusing on its anticancer properties, interaction mechanisms, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁N₃OS, with a molecular weight of 269.32 g/mol. The structural attributes of this compound allow for diverse chemical interactions, making it a candidate for therapeutic applications.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity , particularly against lymphoid malignancies. The indole moiety is known for its ability to modulate receptor activity and interact with enzymes, while the thiophene ring enhances binding affinity and specificity, potentially leading to therapeutic effects against cancer cells .

Table 1: Anticancer Activity Studies

The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with cellular pathways involved in cancer progression. Studies suggest that the compound may selectively inhibit certain signaling pathways critical for tumor growth and survival, including those involved in apoptosis .

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

- Study on Thiophene Derivatives : A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activities. Some derivatives showed significant inhibition against Hep3B cell lines, suggesting that modifications in the thiophene structure could enhance biological efficacy .

- Indole-Based Compounds : Research on indole-based compounds has demonstrated their potential as anticancer agents due to their ability to induce apoptosis in various tumor cell lines. The presence of both indole and thiophene moieties in this compound may synergistically enhance these properties .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1H-indol-3-ylmethylideneamino)thiophene-2-carboxamide?

Methodological Answer: Synthesis typically involves coupling thiophene-2-carbonyl chloride with substituted indole derivatives under reflux conditions. Key parameters include:

- Solvent selection : Acetonitrile is preferred due to its high polarity and ability to stabilize intermediates .

- Stoichiometry : Equimolar ratios of reactants minimize side products like unreacted aniline or acylated byproducts .

- Purification : Crystallization from acetonitrile yields high-purity crystals, confirmed by melting point analysis (e.g., 397 K) .

- Characterization : Use and NMR to verify imine formation (e.g., δ ~8.5 ppm for –CH=N–) and thiophene-indole conjugation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR : Confirm the presence of the imine proton (δ 8.3–8.7 ppm) and indole NH (δ ~11 ppm). Thiophene protons appear as doublets at δ 7.2–7.6 ppm .

- NMR : The carbonyl (C=O) signal at ~165 ppm and imine carbon (C=N) at ~150 ppm are diagnostic .

- X-ray crystallography : Resolve dihedral angles between indole and thiophene rings (e.g., 8.5–13.5°), indicating planarity and conjugation . Use SHELXL for refinement, ensuring R-factors < 5% .

Q. What preliminary assays are recommended for evaluating biological activity?

Methodological Answer:

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus or E. coli. Compare with positive controls like ciprofloxacin .

- Cytotoxicity assays : Employ MTT or SRB assays on cancer cell lines (e.g., MCF-7). Compound 5f (analog) showed IC values < 10 µM, linked to thiazole substitution .

- Mechanistic screening : Assess DNA intercalation via ethidium bromide displacement or topoisomerase inhibition assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) influence bioactivity?

Methodological Answer:

- Substituent effects : Bromine at the thiophene 4-position enhances antibacterial potency (e.g., 2.5-fold increase in MIC against P. aeruginosa) by improving membrane permeability .

- SAR studies : Derivatives with electron-withdrawing groups (e.g., –NO) on the indole ring show reduced cytotoxicity but increased selectivity for microbial targets .

- Crystallographic insights : Dihedral angles >15° between aromatic rings reduce π-π stacking, diminishing intercalation capacity .

Q. How can computational methods guide the design of derivatives with improved efficacy?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with Urotensin-II receptors. Prioritize derivatives with hydrogen bonds to Arg and hydrophobic contacts with Phe .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps < 4 eV correlate with redox activity) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates favorable binding .

Q. How should contradictory data on cytotoxicity be resolved?

Methodological Answer:

- Dose-dependency : Re-evaluate IC curves across a wider concentration range (0.1–100 µM). For example, biphasic responses may indicate off-target effects at high doses .

- Metabolic interference : Test in hypoxia-mimetic conditions (e.g., CoCl treatment) to assess ROS-mediated toxicity .

- Batch variability : Ensure synthetic consistency via HPLC purity checks (>98%) and elemental analysis (C, H, N ±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.